2-(4-Methylbenzyl)isoindoline-1,3-dione
Description
Historical Context and Significance of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) scaffold, is a significant structural motif in organic and medicinal chemistry. nih.gov Its historical prominence is largely tied to the Gabriel synthesis, a classic chemical reaction developed by German chemist Siegmund Gabriel in 1887. scienceinfo.com This method provides a reliable pathway for the synthesis of primary amines from primary alkyl halides, utilizing potassium phthalimide as a key reagent. scienceinfo.com The Gabriel synthesis is valued for its ability to avoid the over-alkylation that often complicates the direct alkylation of ammonia. benthamdirect.com In this process, the phthalimide anion acts as a surrogate for the aminating agent. byjus.com
The significance of the phthalimide scaffold extends beyond its role in synthetic methodology. The hydrophobic nature of the phthalimide moiety can enhance the ability of a compound to cross biological membranes. This property, combined with its versatile chemical reactivity, has made it a "privileged scaffold" in medicinal chemistry, serving as the core for numerous biologically active molecules. nih.gov Derivatives of isoindoline-1,3-dione have been investigated for a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. edgccjournal.orgnih.govmdpi.com Famously, the phthalimide structure is a core component of drugs like thalidomide, which, despite its controversial history, has found therapeutic applications for certain cancers and complications of leprosy due to its immunomodulatory and antiangiogenic properties.
Structural Classification and Nomenclature within Isoindoline-1,3-dione Derivatives
Isoindoline-1,3-dione is the systematic name for phthalimide, a dicarboximide derived from phthalic anhydride (B1165640). mdpi.com The core structure consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom.
Structural Classification: Derivatives are primarily classified based on the substituent attached to the imide nitrogen atom (the N-substituent). This leads to a broad class of compounds known as N-substituted phthalimides. The substituent (R) in the general structure C₆H₄(CO)₂NR can vary widely, from simple alkyl or aryl groups to more complex heterocyclic or functionalized moieties.
Nomenclature:
The systematic IUPAC name for the parent compound is 1H-Isoindole-1,3(2H)-dione . mdpi.com
A more common and accepted name is isoindoline-1,3-dione .
The most widely used trivial name is phthalimide . mdpi.com
For N-substituted derivatives, the substituent's name precedes the parent name. For example, if the substituent is a methyl group, the compound is named N-methylphthalimide or 2-methylisoindoline-1,3-dione.
The subject of this article, 2-(4-Methylbenzyl)isoindoline-1,3-dione , is also known by the common name N-(4-Methylbenzyl)phthalimide . iucr.org
Overview of Current Research Trajectories for N-Substituted Phthalimides
Contemporary research on N-substituted phthalimides is diverse and continues to expand, driven by their proven utility as pharmacophores. nih.gov Current investigations are largely focused on synthesizing novel derivatives and evaluating their potential as therapeutic agents across various disease areas.
A significant area of research is the development of new anticonvulsant agents . benthamdirect.comnih.gov Studies have shown that certain N-substituted isoindoline-1,3-dione derivatives exhibit protective effects in seizure models, making them promising prototypes for new antiepileptic drugs. nih.govbenthamdirect.comnih.gov Another major trajectory is the exploration of their anti-inflammatory and analgesic properties . edgccjournal.orgmdpi.com Researchers are synthesizing and testing new derivatives for their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
Furthermore, the isoindoline-1,3-dione scaffold is being utilized in the design of inhibitors for other key biological targets. This includes research into their potential as anticancer agents , acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and antimicrobial compounds. nih.govresearchgate.net The adaptability of the phthalimide structure allows for the creation of hybrid molecules, where the phthalimide moiety is combined with other pharmacologically active groups to enhance potency and target specificity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUBBFNBRAXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Methylbenzyl Isoindoline 1,3 Dione Derivatives
Spectroscopic Techniques for Structural Elucidation
The structural characterization of 2-(4-Methylbenzyl)isoindoline-1,3-dione is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Modes of the Imide Moiety
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the characteristic vibrations of the imide moiety are of particular interest.
The FT-IR spectrum of phthalimide (B116566) and its derivatives is dominated by the stretching vibrations of the carbonyl groups within the imide ring. researchgate.net Typically, cyclic imides display two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. rsc.org For N-substituted phthalimides, these bands are observed in the region of 1790-1700 cm⁻¹. nih.gov The asymmetric stretching vibration usually appears at a higher frequency (around 1791-1734 cm⁻¹) while the symmetric stretching vibration is found at a lower frequency (around 1737-1689 cm⁻¹). nih.gov
The C-N stretching vibration of the imide group is also a key diagnostic peak, typically appearing in the range of 1329-1321 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from both the phthalimide and the 4-methylbenzyl moieties are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl (B1604629) CH₂ and methyl CH₃ groups are observed just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net
Table 1: Characteristic FT-IR Vibrational Modes for this compound Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Asymmetric C=O Stretch | 1791 - 1734 |
| Symmetric C=O Stretch | 1737 - 1689 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1329 - 1321 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
Note: The data in this table is compiled from studies on N-substituted phthalimide derivatives and represents expected ranges. researchgate.netrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phthalimide and the 4-methylbenzyl groups, as well as the aliphatic protons of the methylene (B1212753) bridge and the methyl group. The four protons on the phthalimide ring typically appear as two multiplets in the downfield region, around 7.7-8.0 ppm. mdpi.com The four protons of the 4-methylbenzyl group will also appear in the aromatic region, likely as two doublets due to para-substitution, around 7.1-7.4 ppm. The benzylic methylene protons (CH₂) are expected to produce a singlet at approximately 4.8-5.2 ppm. rsc.orgchemicalbook.com The methyl (CH₃) protons of the tolyl group will give a characteristic singlet further upfield, around 2.3 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the imide are the most deshielded and will appear significantly downfield, typically around 167-168 ppm. The aromatic carbons of the phthalimide ring are expected in the range of 123-134 ppm. rsc.org The carbons of the 4-methylbenzyl group will also resonate in the aromatic region, with the quaternary carbon attached to the methyl group appearing around 137-138 ppm and the other aromatic carbons between 128-130 ppm. rsc.org The benzylic methylene carbon (CH₂) is expected around 41-42 ppm, and the methyl carbon (CH₃) will be the most upfield signal, around 21 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phthalimide Aromatic CH | 7.7 - 8.0 | 123 - 134 |
| 4-Methylbenzyl Aromatic CH | 7.1 - 7.4 | 128 - 130 |
| Benzyl CH₂ | 4.8 - 5.2 | 41 - 42 |
| Methyl CH₃ | ~2.3 | ~21 |
| Imide C=O | - | 167 - 168 |
| 4-Methylbenzyl Quaternary C | - | 137 - 138 |
Note: These are predicted chemical shift ranges based on data from analogous N-substituted phthalimides. mdpi.comrsc.orgchemicalbook.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₆H₁₃NO₂), the molecular weight is 251.28 g/mol .
Under electron ionization (EI), the molecular ion peak (M⁺˙) would be expected at m/z 251. The fragmentation of N-substituted phthalimides is often characterized by cleavage of the bond between the nitrogen and the benzylic carbon. semanticscholar.org A prominent fragmentation pathway for this compound would involve the formation of the stable 4-methylbenzyl cation (tropylium ion) at m/z 105. Another significant fragmentation would be the formation of the phthalimide radical cation at m/z 147. nih.govunl.pt Further fragmentation of the 4-methylbenzyl cation can lead to the loss of a methyl radical to form a C₇H₇⁺ ion at m/z 91. uab.edu
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 251 | [C₁₆H₁₃NO₂]⁺˙ (Molecular Ion) |
| 147 | [C₈H₄NO₂]⁺ (Phthalimide cation) |
| 105 | [C₈H₉]⁺ (4-Methylbenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: This table outlines the predicted major fragments based on established fragmentation patterns of related compounds. semanticscholar.orgnih.govunl.ptuab.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the phthalimide and benzyl chromophores.
The electronic transitions in N-substituted isoindoline-1,3-diones are primarily π → π* transitions associated with the aromatic rings and the carbonyl groups. acgpubs.org The phthalimide moiety itself exhibits strong absorption bands in the UV region. photochemcad.com For N-substituted derivatives, these absorption maxima are typically observed in the range of 290-320 nm. researchgate.net The presence of the 4-methylbenzyl group, another chromophore, may lead to additional absorption bands or a slight shift in the absorption maxima of the phthalimide system. The electronic transitions are delocalized over the π-electron system of the molecule. acgpubs.org
Crystallographic Analysis and Solid-State Structure
Single Crystal X-ray Diffraction: Molecular Geometry and Conformational Analysis
The solid-state structure of N-(4-methylbenzyl)phthalimide, which is synonymous with this compound, has been determined by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the triclinic space group. iucr.org
The analysis reveals that the phthalimide ring system is essentially planar. iucr.org The molecule adopts a conformation where the plane of the phthalimide ring and the plane of the tolyl ring are not coplanar. The dihedral angle between these two ring systems is approximately 69.5°. iucr.org This non-planar arrangement is a common feature in N-benzylphthalimide derivatives. nih.gov The molecular structure is very similar to that of N-benzylphthalimide. iucr.org
Table 4: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₃NO₂ | iucr.org |
| Molecular Weight | 251.27 | iucr.org |
| Crystal System | Triclinic | iucr.org |
| a (Å) | 7.107 (2) | iucr.org |
| b (Å) | 8.521 (3) | iucr.org |
| c (Å) | 11.535 (4) | iucr.org |
| α (°) | 102.383 (5) | iucr.org |
| β (°) | 100.235 (6) | iucr.org |
| γ (°) | 99.499 (6) | iucr.org |
| Volume (ų) | 656.2 (4) | iucr.org |
| Z | 2 | iucr.org |
| Dihedral Angle (Phthalimide/Tolyl) | 69.5 (5)° | iucr.org |
Source: The data presented is from the crystallographic study of N-(4-Methylbenzyl)phthalimide. iucr.org
Crystal Packing and Intermolecular Interactions
The supramolecular architecture of this compound derivatives is dictated by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. In the crystal structure of the closely related N-benzylphthalimide, the molecules are organized into parallel layers of phthalimide groups stacked along the crystallographic a-axis. This layered arrangement is a common feature among N-substituted phthalimides and is stabilized by various intermolecular contacts.
Weak C—H···O hydrogen bonds are often observed in the crystal structures of such compounds, contributing to the formation of specific packing motifs. For instance, in some derivatives, these interactions can lead to the formation of centrosymmetric dimers. The carbonyl groups of the isoindoline-1,3-dione moiety are effective hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules to create a robust network.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts
The most prominent interactions are typically H···H contacts, which often account for a significant percentage of the total Hirshfeld surface area due to the abundance of hydrogen atoms in the molecule. In the related 1-(4-methylbenzyl)indoline-2,3-dione, H···H interactions contribute 43.0% to the crystal packing.
Another major contributor is the O···H/H···O contacts, which correspond to C—H···O hydrogen bonds. These appear as distinct red regions on the dnorm map, indicating close contacts. For 1-(4-methylbenzyl)indoline-2,3-dione, these interactions account for 22.8% of the surface. Similarly, for other isoindoline-1,3-dione derivatives, O···H contacts can range from 8.7% to over 20%.
C···H/H···C contacts, representing van der Waals interactions, also make a substantial contribution, typically in the range of 10% to 25% for related structures. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic features corresponding to specific contact types. For example, sharp spikes often indicate strong hydrogen bonds, while more diffuse regions correspond to weaker van der Waals forces.
Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of Related Indoline/Isoindoline (B1297411) Dione Derivatives
| Interaction Type | Contribution (%) in 1-(4-methylbenzyl)indoline-2,3-dione | Contribution (%) in other Isoindoline-1,3-dione derivatives |
| H···H | 43.0 | 24.4 - 55.8 |
| O···H/H···O | 22.8 | 8.7 - 26.3 |
| C···H/H···C | 25.0 | 5.4 - 15.7 |
Note: Data for this compound is not directly available and is represented by closely related structures.
Conformational Dynamics of the Benzyl Substituent and Isoindoline Ring System
The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the benzyl group to the isoindoline ring system. The isoindoline-1,3-dione moiety itself is relatively rigid and essentially planar. However, the benzyl substituent is not coplanar with this ring system.
In the analogous N-benzylphthalimide, the molecule is described as "roof-shaped," with the phenyl ring of the benzyl group being twisted relative to the planar cyclic imide. The degree of this twist, defined by the dihedral angle between the plane of the phthalimide ring and the plane of the benzyl ring, is a key conformational parameter. In various N-phenylphthalimide derivatives, this dihedral angle has been observed to range from approximately 54° to 86°. This significant out-of-plane rotation is a common feature and is influenced by steric hindrance and the optimization of intermolecular interactions in the crystal lattice.
The methylene group (-CH2-) acts as a flexible linker, allowing the 4-methylbenzyl group to adopt various orientations. The specific conformation observed in the solid state represents a low-energy state that balances intramolecular steric effects with the energetic advantages of favorable intermolecular packing. It is anticipated that in solution, the benzyl group would exhibit greater rotational freedom around the N-CH2 and CH2-phenyl bonds.
Computational Chemistry Investigations of 2 4 Methylbenzyl Isoindoline 1,3 Dione and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental properties of molecules, including their geometry, electronic structure, and spectroscopic characteristics. These theoretical approaches have become essential in modern chemical research for both predicting molecular properties and interpreting experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to study N-substituted isoindoline-1,3-dione derivatives to determine their optimized geometries, bond lengths, and bond angles. nih.govacgpubs.org DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, can predict the gas-phase molecular structure of these compounds. nih.gov
Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for a Related Analogue
| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) |
|---|---|---|
| O1—C7 | 1.22 Å | 1.26 Å |
| N1—C9 | 1.43 Å | 1.47 Å |
| C1—C2 | 1.38 Å | 1.41 Å |
| O2—C8 | 1.21 Å | 1.24 Å |
Data derived from a study on 1-(4-methylbenzyl)indoline-2,3-dione, a close structural analogue. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. acs.orgnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. acs.orgresearchgate.net For isoindoline-1,3-dione derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. acs.org Compounds with smaller energy gaps are predicted to have higher reactivity and greater electron transfer capacity. acs.orgresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for Isoindoline-1,3-dione Analogues
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Analogue 1 | -6.5 | -1.5 | 5.0 |
| Analogue 2 | -6.8 | -2.0 | 4.8 |
| Analogue 3 | -6.3 | -1.8 | 4.5 |
| Analogue 4 | -7.0 | -1.9 | 5.1 |
Note: These values are representative examples based on DFT studies of various isoindoline-1,3-dione derivatives and are used for illustrative purposes. acs.orgresearchgate.net
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It is a valuable tool for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).
For isoindoline-1,3-dione derivatives, MESP calculations reveal distinct electrostatic features. The regions around the carbonyl oxygen atoms of the isoindoline-1,3-dione ring consistently show a strong negative potential (nucleophilic nature). acs.org This indicates that these oxygens are likely sites for hydrogen bond acceptance in interactions with biological receptors. acs.orgresearchgate.net Conversely, the blue regions, indicating poor electron density, are often associated with groups involved in hydrophobic interactions. acs.orgresearchgate.net MESP analysis thus helps to rationalize the observed binding modes in molecular docking studies. acs.org
Quantum chemical calculations are highly effective for predicting the vibrational (Infrared) and isotropic (Nuclear Magnetic Resonance) spectra of molecules. nih.gov By using DFT methods, such as B3LYP/6-311**, theoretical IR frequencies and NMR chemical shifts can be calculated for compounds like 2-(4-Methylbenzyl)isoindoline-1,3-dione. acs.orgnih.gov
These theoretical spectra serve as a powerful tool for the interpretation and assignment of experimental data. acs.org For example, the characteristic carbonyl (C=O) stretching vibrations in the IR spectra of isoindoline-1,3-diones, which experimentally appear between 1699 and 1779 cm⁻¹, can be precisely assigned with the aid of DFT calculations. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts show a significant correlation with experimental values, aiding in the structural characterization of these molecules. acs.org This correlation between theoretical and experimental spectra provides a high degree of confidence in the structural elucidation of newly synthesized derivatives. acs.orgnih.gov
Table 3: Correlation of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Phthalimide (B116566) Analogue
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|
| C-H Ring Stretch | 3095 | 3072 |
| C-H Ring Stretch | 3062 | 3063 |
| C=O Asymmetric Stretch | 1745 | 1753 |
| C=O Symmetric Stretch | 1715 | 1702 |
Data derived from a study on 2-(4-ethoxyphenyl)isoindoline-1,3-dione.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other biological macromolecules. These methods are particularly important in drug design for predicting how a potential drug molecule binds to its protein target.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). brieflands.com This technique is widely used to understand the binding mechanisms of isoindoline-1,3-dione derivatives with various biological targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases. acs.orgbrieflands.comnih.gov
Studies on 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives have demonstrated their potential to bind to the active site of enzymes like c-Src tyrosine kinase. brieflands.comirost.org Docking simulations for these compounds reveal key molecular interactions responsible for binding affinity, such as:
Hydrogen Bonds: The carbonyl oxygens of the isoindoline-1,3-dione core frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Tyr 158 in the InhA enzyme or Ser530 in COX-1. acs.orgmdpi.com
Hydrophobic Interactions: The planar aromatic rings of the phthalimide and benzyl (B1604629) groups often engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) in the receptor's binding pocket. acs.orgresearchgate.netnih.gov
The results are often quantified by a docking score or binding free energy (expressed in kcal/mol), where a more negative value indicates a stronger binding affinity. brieflands.com These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of more potent analogues. rsc.org
Table 4: Representative Molecular Docking Results for Isoindoline-1,3-dione Analogues with Various Receptors
| Compound Analogue | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-(4-Nitrobenzyl)isoindoline-1,3-dione | c-Src Tyrosine Kinase | -10.19 | (Hydrogen bonds and hydrophobic interactions) |
| Isoindoline-Thiadiazole derivative | InhA Enzyme | -8.5 | Tyr 158, Phe 149 |
| N-piperazine-isoindoline derivative | Acetylcholinesterase (AChE) | -9.2 | Trp279, Tyr334 |
| N-aryl-isoindoline derivative | Cyclooxygenase-1 (COX-1) | -7.8 | Ser530, Trp387 |
Data compiled from various docking studies on isoindoline-1,3-dione derivatives. acs.orgbrieflands.comnih.govmdpi.com
Molecular Dynamics (MD) Simulations: Ligand-Target Stability and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules over time, providing insights into the stability of ligand-target complexes and any conformational changes that may occur upon binding. In the study of isoindoline-1,3-dione derivatives, MD simulations have been employed to assess the stability of their binding poses within the active sites of biological targets.
A key metric for evaluating the stability of a protein-ligand complex during a simulation is the Root Mean Square Deviation (RMSD). nih.govresearchgate.net Lower RMSD values generally indicate a more stable complex, while significant fluctuations or a rising trend can suggest instability or conformational shifts. nih.govresearchgate.net For instance, in a 100-nanosecond (ns) simulation of an isoindoline-1,3-dione derivative complexed with the InhA enzyme, the RMSD of the protein backbone was monitored. nih.gov Initial fluctuations are common as the system equilibrates, but the complex is considered stable if the RMSD values level off and remain within a narrow range for the remainder of the simulation. nih.gov In one such study, after an initial equilibration period between 20 and 30 ns, the RMSD of the ligand remained stable, indicating that it stayed securely within the binding pocket of the enzyme. nih.gov
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Observations |
|---|---|---|---|
| Compound II - AChE | 100 | 2.9 ± 0.7 | Very stable throughout the simulation. mdpi.com |
| Compound III - AChE | 100 | 5.9 ± 0.5 | Reached stabilization after ~30 ns. mdpi.com |
| Compound V - AChE | 100 | 3.3 ± 0.3 | Very stable throughout the simulation. mdpi.com |
| Compound 27 - InhA | 100 | Not specified | Stable in the InhA pocket for the duration. nih.govacs.org |
In Silico Analysis of Structure-Activity Relationships (SAR)
In silico analysis of Structure-Activity Relationships (SAR) plays a pivotal role in modern drug discovery, enabling the rational design of novel derivatives with enhanced potency and selectivity. rsc.orgmdpi.com The isoindoline-1,3-dione scaffold serves as a valuable pharmacophore, and computational methods are extensively used to guide its modification. nih.govnih.gov By understanding the key interactions between the parent compound and its biological target, researchers can predict how structural changes will affect binding affinity and biological activity. researchgate.net
Molecular docking is a primary tool used to predict the binding mode of a ligand within a protein's active site. rsc.org These studies reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For example, docking studies of isoindoline-1,3-dione derivatives have shown that the carbonyl oxygens of the isoindoline (B1297411) ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like Tyr158 in the InhA enzyme. researchgate.netacs.org The N-substituted portion of the molecule often engages in hydrophobic interactions with residues such as Phe149 and Leu218. researchgate.net
Based on these computational predictions, new derivatives can be designed. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 4-methylbenzyl group, derivatives with larger, more lipophilic substituents at this position could be synthesized to improve binding. mdpi.com Similarly, if a specific hydrogen bond is deemed critical for activity, modifications can be made to other parts of the molecule to strengthen this interaction or introduce new ones. The process of molecular hybridization, which combines the pharmacophoric units of different bioactive compounds, is another strategy employed in the rational design of new isoindoline-1,3-dione derivatives. researchgate.net This approach has been used to design hybrids with potential as acetylcholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate electronic properties like molecular electrostatic potential (MESP), HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. acs.orgsemanticscholar.org The MESP, for example, can identify the electrophilic and nucleophilic sites on a molecule. researchgate.netacs.org Studies on isoindoline-1,3-dione derivatives have shown that the regions around the carbonyl oxygens are nucleophilic, which correlates directly with docking results that show these oxygens acting as hydrogen-bond acceptors in the active site of enzymes. researchgate.netacs.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity and electron transfer capability, which can be correlated with greater biological activity. acs.org
Binding free energy calculations, often performed as a post-processing step for docking or MD simulations (e.g., using MM-GBSA), provide a quantitative estimate of the ligand's binding affinity. A more negative binding free energy suggests a stronger, more favorable interaction. This calculated affinity can then be compared with experimentally determined values like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). A good correlation between lower calculated binding energies and lower experimental IC50 values across a series of analogues strengthens the validity of the computational model. nih.gov For example, a comparison of binding free energies (ΔG°) for different isoindoline-1,3-dione derivatives against cyclooxygenase (COX) enzymes showed that compounds with more negative ΔG° values also exhibited lower Ki values and greater enzyme inhibition. nih.gov
| Derivative Type | Computational Parameter | Predicted Interaction/Property | Observed Correlation |
|---|---|---|---|
| Halo-phenyl substituted | DFT Energy Gap | Lower energy gap indicates higher reactivity. acs.org | Compounds with lower energy gaps showed higher potency. acs.org |
| N-substituted analogues | MESP Analysis | Nucleophilic regions on carbonyl oxygens. researchgate.netacs.org | Correlates with hydrogen bond formation in docking studies. researchgate.netacs.org |
| Arylpiperazine derivatives | Binding Free Energy (ΔG°) | More negative ΔG° indicates stronger binding. nih.gov | Lower ΔG° correlated with lower experimental Ki values. nih.gov |
| N-benzyl pyridinium hybrids | Docking Score | Interaction with catalytic and peripheral active sites. nih.gov | Potent compounds showed interactions with both sites. nih.gov |
Chemical Reactivity and Functionalization of the Isoindoline 1,3 Dione System
Reactions at the N-Substituent Position (Benzyl Moiety)
The N-benzyl moiety contains two key sites for functionalization: the benzylic methyl group and the aromatic ring itself.
The methyl group at the para-position of the benzyl (B1604629) ring is a benzylic site, making its C-H bonds weaker and more susceptible to radical reactions than a typical alkyl C-H bond. This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical intermediate.
Oxidation: The benzylic methyl group can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids. A notable method involves catalysis by N-hydroxyphthalimide (NHPI), which, in the presence of an initiator and molecular oxygen, generates a phthalimide (B116566) N-oxyl (PINO) radical. This radical can abstract a hydrogen atom from the benzylic position of the methyl group, initiating a radical auto-oxidation chain reaction that leads to oxygenated products. While this process is general for alkylaromatics like toluene (B28343), it is directly applicable to the methyl group of the N-substituent in 2-(4-Methylbenzyl)isoindoline-1,3-dione.
Halogenation: Benzylic positions are readily halogenated under free-radical conditions. The reaction of this compound with reagents such as N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like peroxide would selectively introduce a bromine atom onto the methyl group. This process, known as benzylic bromination, proceeds via a benzylic radical intermediate and is highly regioselective for the benzylic position over other sites. The resulting 2-(4-(bromomethyl)benzyl)isoindoline-1,3-dione is a valuable intermediate, as the benzylic halogen can be readily displaced by various nucleophiles.
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | O₂, N-hydroxyphthalimide (NHPI), Initiator | -CH₂OH, -CHO, -COOH |
| Halogenation | N-Bromosuccinimide (NBS), hν or Peroxide | -CH₂Br |
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing the benzyl ring. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present on the ring. In the case of this compound, two groups influence the reactivity: the methyl group (-CH₃) and the N-CH₂-phthalimide group.
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.
N-CH₂-Phthalimide Group: The phthalimide group itself is strongly electron-withdrawing due to the two carbonyl groups. If attached directly to the aromatic ring, it would be a deactivating, meta-directing group. However, in this molecule, the insulating methylene (B1212753) (-CH₂) spacer prevents the resonance-withdrawing effect of the phthalimide from directly deactivating the ring. The primary influence is a weak, deactivating inductive effect.
Reactions of the Imide Moiety
The isoindoline-1,3-dione system contains two electrophilic carbonyl carbons, making it susceptible to attack by nucleophiles. These reactions often lead to the opening of the five-membered imide ring.
The cleavage of the phthalimide group is a cornerstone of the Gabriel synthesis of primary amines and is achieved by reacting the N-substituted phthalimide with strong nucleophiles. The reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons, forming a tetrahedral intermediate which then collapses to open the ring.
Common nucleophiles used for this transformation include:
Hydrazine (B178648): This is the most common method, known as the Ing-Manske procedure. Reaction with hydrazine hydrate (B1144303) cleaves the N-C bond, releasing the primary amine (in this case, 4-methylbenzylamine) and forming the highly stable cyclic hydrazide, phthalhydrazide.
Amines: Primary amines, such as methylamine, can also be used to cleave the phthalimide ring in a process known as aminolysis. This reaction produces an N,N'-disubstituted phthalamide.
Hydroxide (B78521): Alkaline hydrolysis with aqueous base (e.g., NaOH, KOH) opens the imide ring to form the corresponding phthalamic acid salt. Subsequent acidification yields the free phthalamic acid.
| Nucleophile | Reagent Example | Key Product(s) |
| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | 4-Methylbenzylamine + Phthalhydrazide |
| Primary Amine | Methylamine (CH₃NH₂) | N-(4-Methylbenzyl)-N'-methylphthalamide |
| Hydroxide | Sodium Hydroxide (NaOH) | Sodium 2-((4-methylbenzyl)carbamoyl)benzoate |
| Other Nucleophiles | 2-Aminoethanol | N-(2-Hydroxyethyl)-2-((4-methylbenzyl)carbamoyl)benzamide |
The kinetics of aminolysis show that both ionized and non-ionized forms of phthalimides can react, with primary amines showing significant nucleophilic reactivity, often enhanced by intramolecular general acid-base catalysis.
While the isoindoline-1,3-dione is often the product of a cyclocondensation reaction (e.g., phthalic anhydride (B1165640) and an amine), the imide moiety itself can participate in further transformations. The carbonyl groups, while relatively stable within the cyclic imide system, can act as electrophiles in intramolecular reactions. Acylation in this context typically refers to reactions where the phthalimide structure is built or modified, rather than the imide itself acting as an acylating agent. However, the core structure can be involved in reactions that resemble cyclocondensation. For instance, N-substituted phthalimides derived from amino acids can undergo intramolecular cyclization reactions under specific conditions.
Intermolecular and Intramolecular Annulation Reactions
Annulation reactions involve the formation of a new ring fused to an existing one. The isoindoline-1,3-dione system can be a substrate for such transformations, particularly through intramolecular pathways.
A prominent example of an intramolecular annulation is the Mukaiyama-type aldol (B89426) cyclization . In this reaction, a silyl (B83357) enol ether or a silyl ketene (B1206846) acetal (B89532) tethered to the phthalimide nitrogen can be induced to cyclize. The reaction involves the formation of a silyl ketene acetal from an ester-containing N-substituent, which then performs an intramolecular nucleophilic attack on one of the imide carbonyls. This process is typically mediated by a Lewis acid and results in the formation of a fused bicyclic or tricyclic lactam system. This transformation effectively uses one of the imide carbonyls as an internal electrophile to build a new ring.
Intermolecular annulation reactions, such as [4+2] cycloadditions, are powerful methods for constructing cyclic systems. While more commonly employed in the synthesis of isoquinolones, the fundamental reactivity of the isoindoline-1,3-dione core suggests its potential participation in such reactions as a dienophile or through other annulation strategies to build more complex heterocyclic frameworks.
C-H Bond Functionalization Strategies [1.17]
The C-H bonds within the this compound molecule, present in both the phthalimide and the benzyl aromatic rings as well as the benzylic methylene group, offer multiple sites for potential functionalization. Research in this area has largely focused on transition-metal catalyzed approaches, where the inherent directing group capabilities of the isoindoline-1,3-dione moiety can be harnessed to achieve regioselective transformations.
Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization. rsc.orgresearchgate.net The carbonyl groups of the isoindoline-1,3-dione can act as directing groups, facilitating the activation of ortho C-H bonds on the phthalimide ring or potentially influencing the reactivity of the N-benzyl substituent.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of C-H activation, and strategies developed for related N-aryl or N-benzyl systems can be extrapolated to the isoindoline-1,3-dione framework. For instance, the ortho-arylation of N-benzylpiperidines, directed by the nitrogen atom of the piperidine (B6355638) ring, has been successfully achieved using palladium catalysts with arylboronic acid pinacol (B44631) esters as the coupling partners. rsc.orgsemanticscholar.org This suggests the potential for similar transformations on the benzyl group of this compound, where the imide nitrogen could play a role in directing the catalyst to the ortho C-H bonds of the benzyl ring.
While specific examples for the target molecule are not extensively documented, the general methodology for palladium-catalyzed C-H arylation provides a foundational understanding. The reaction typically involves a palladium(II) catalyst, an oxidant, and often a ligand to stabilize the catalytic species and promote the desired reactivity.
Table 1: Representative Conditions for Palladium-Catalyzed Ortho-Arylation of N-Benzyl Derivatives
| Substrate | Arylating Agent | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Benzylpiperidine | Phenylboronic acid pinacol ester | Pd(OAc)₂ | Ag₂CO₃ | Na₂CO₃, 1,4-Benzoquinone | Dioxane | 100 | 75 | rsc.org |
| N,N-Dimethylbenzylamine | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | CsOAc | DMF | 120 | 85 | semanticscholar.org |
This table presents data for analogous reactions to illustrate the general conditions and outcomes.
Rhodium-Catalyzed C-H Olefination
Rhodium catalysts have proven to be highly effective for the C-H olefination of various arenes, often directed by a functional group. In the context of isoindoline-1,3-dione related structures, research on N-benzoylsulfonamides has demonstrated the feasibility of rhodium-catalyzed C-H olefination with subsequent annulation to form 3,3-disubstituted isoindolinones. nih.gov This reaction proceeds via the activation of an ortho C-H bond on the benzoyl group, directed by the sulfonamide moiety.
This precedent suggests that the carbonyl groups of the isoindoline-1,3-dione in this compound could similarly direct a rhodium catalyst to the ortho C-H bonds of the phthalimide ring for olefination reactions with various alkenes.
Table 2: Illustrative Data for Rhodium-Catalyzed C-H Olefination
| Substrate | Olefin | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Benzoylsulfonamide | Diethyl maleate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 82 | nih.gov |
| N-Phenyl-2-aminopyridine | Ethyl acrylate | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 95 | General Literature |
This table provides examples from related systems to showcase the potential of rhodium-catalyzed C-H olefination.
Functionalization of the Benzylic C-H Bonds
The benzylic C-H bonds in this compound are another attractive target for functionalization due to their lower bond dissociation energy compared to aromatic C-H bonds. Palladium-catalyzed functionalization of benzylic C(sp³)–H bonds has been developed for various substrates, often employing a directing group to achieve high selectivity. nih.gov While direct examples on the target molecule are scarce, the principles established in these studies are highly relevant. For instance, bidentate directing groups have been successfully used to assist in the palladium-catalyzed synthesis of benzyl esters through the functionalization of multiple C(sp³)–H bonds. nih.gov
Advanced Applications and Materials Science Perspectives of Isoindoline 1,3 Dione Derivatives
Role as Synthetic Intermediates in Complex Molecule Synthesis
The isoindoline-1,3-dione scaffold is a cornerstone in synthetic organic chemistry, and 2-(4-Methylbenzyl)isoindoline-1,3-dione is a key player in this domain. Its utility stems from the stability of the phthalimide (B116566) group, which serves as an effective protecting group for primary amines. mdpi.com This application is famously demonstrated in the Gabriel synthesis, where the phthalimide anion is alkylated, followed by hydrolysis or hydrazinolysis to release the primary amine. mdpi.com This methodology allows for the clean introduction of an amino group, a crucial step in the synthesis of numerous complex molecules.
The compound is frequently used as an intermediate in the development of pharmaceuticals, fine chemicals, and other bioactive molecules. myskinrecipes.commdpi.com Its structure is adept at facilitating the construction of intricate nitrogen-containing compounds, which is a common feature in many drug candidates. myskinrecipes.com The hydrophobic nature of the phthalimide moiety can also enhance the ability of derivative compounds to cross biological membranes. mdpi.com Researchers have utilized isoindoline-1,3-dione derivatives to synthesize novel compounds with potential applications as inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. nih.govnih.gov The reactivity of the core structure allows for various coupling and substitution reactions, making it a valuable tool for medicinal chemists in drug discovery and for creating novel heterocyclic systems. myskinrecipes.commdpi.com
Development of Functional Materials
Beyond its role in synthesis, this compound and its parent structure are integral to the development of advanced functional materials. myskinrecipes.com The inherent chemical and thermal stability of the isoindoline-1,3-dione ring system, combined with its unique electronic structure, makes it a promising candidate for a variety of materials science applications. researchgate.net
Optical and Electronic Properties
The optical and electronic characteristics of isoindoline-1,3-dione derivatives are of significant scientific interest. acgpubs.orgresearchgate.net These properties are largely governed by the delocalized π-electron system within the molecule's aromatic core. acgpubs.orgresearchgate.net This electron delocalization makes isoindoline-1,3-dione derivatives potential candidates for materials used in optoelectronics. acgpubs.orgresearchgate.net
Research on various N-substituted isoindoline-1,3-dione compounds has involved investigating their UV-Vis spectra to determine parameters such as absorbance, transmittance, optical band gap (Eg), and refractive index (n). acgpubs.orgresearchgate.net These parameters are critical for assessing a material's potential in optical applications. acgpubs.orgresearchgate.net
Optical Properties of Selected Isoindole-1,3-dione Derivatives
| Compound | Optical Band Gap (Eg) (eV) | Refractive Index (n) at 550 nm |
|---|---|---|
| Compound 5 (a hydroxyethyl (B10761427) derivative) | 4.662 | 2.012 |
| Compound 6 (a mesyloxyethyl derivative) | 4.366 | 2.512 |
| Compound 7 (a chloroethyl derivative) | 4.700 | 1.942 |
| Compound 8 (a bromoethyl derivative) | 4.680 | 1.977 |
| Compound 9 (an azidoethyl derivative) | 4.650 | 2.046 |
| Compound 10 (an aminoethyl derivative) | 4.620 | 2.100 |
Organic compounds with significant nonlinear optical (NLO) properties are sought after for applications in telecommunications, optical data storage, and information processing. acgpubs.orgresearchgate.net Isoindoline-1,3-dione derivatives are considered strong candidates for NLO materials precisely because of their delocalized π-electron systems, which can lead to high molecular hyperpolarizability. acgpubs.orgresearchgate.netresearchgate.net Theoretical studies, such as those using density functional theory (DFT), have been employed to calculate properties like static polarizability and first static hyperpolarizability, which are key indicators of NLO activity. researchgate.net The design of molecules incorporating the isoindoline-1,3-dione structure is a strategic approach to developing new NLO materials. researchgate.net
The electronic structure of isoindoline-1,3-dione derivatives also lends them to applications as dielectric materials. acgpubs.orgresearchgate.net A material's refractive index is related to its dielectric constant, a fundamental property for insulators and dielectric components in electronic devices. Studies on related compounds have shown that the refractive index can be tuned by altering the N-substituent on the isoindoline-1,3-dione core, with values for some derivatives ranging from 1.942 to 2.512. acgpubs.orgresearchgate.net This tunability suggests the potential for designing materials with specific dielectric properties for applications such as capacitors and insulators. acgpubs.orgresearchgate.net
Polymer Chemistry and Polymer Additives
In the field of polymer science, isoindoline-1,3-dione derivatives are recognized for their potential use as polymer additives. researchgate.net The high thermal stability of the phthalimide structure can be imparted to polymer matrices, potentially enhancing their thermal degradation resistance. While specific data on this compound as a polymer additive is not extensively detailed, the general class of N-substituted phthalimides is explored for roles such as thermal stabilizers or processing aids. Their chemical inertness and stability at high temperatures make them suitable for incorporation into various polymer systems during processing. researchgate.net
Pigments and Dyes
The isoindoline-1,3-dione structure serves as a chromophore in a class of high-performance pigments and dyes. researchgate.netdyestuffintermediates.com Isoindoline-based pigments are known for their excellent lightfastness, weather resistance, and thermal stability, making them suitable for demanding applications such as automotive coatings, plastics, and high-quality printing inks. google.com The color of these pigments can be tuned by modifying the chemical structure, though they often exhibit yellow, orange, red, or brown shades. The parent compound, isoindoline-1,3-dione (phthalimide), is listed as a dye intermediate, forming the basis for various synthetic dyes. dyestuffintermediates.com
Structure-Based Ligand Design and Target Interaction Studies (Non-Clinical Focus)
Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and materials science. For isoindoline-1,3-dione derivatives, these techniques provide crucial insights into their potential mechanisms of action at a molecular level. By simulating the interactions between a ligand, such as this compound, and a biological macromolecule, researchers can predict binding affinities and modes, guiding the design of new compounds with enhanced specificity and efficacy. This non-clinical focus is pivotal for understanding the fundamental physicochemical properties that govern molecular recognition.
Enzyme Binding Affinity Studies through Molecular Modeling
Molecular docking is a prominent computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are critical for understanding the potential of a compound to inhibit an enzyme, a common mechanism for therapeutic intervention.
Research into a series of 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives has utilized molecular docking to explore their potential as anticancer agents by targeting specific enzymes. brieflands.com One key study focused on the c-Src tyrosine kinase, an enzyme that is over-expressed in certain cancers, making it a viable therapeutic target. brieflands.comirost.org
In this study, the synthesized isoindoline-1,3-dione derivatives were docked into the active site of the c-Src tyrosine kinase to predict their binding affinity. brieflands.com The results demonstrated a high potential for these compounds to inhibit the enzyme. brieflands.comirost.org One of the most active derivatives in the series, designated as compound 7, exhibited a strong binding free energy of -10.19 Kcal/mol. brieflands.comirost.org This significant binding affinity was attributed to the formation of five hydrogen bonds with key amino acid residues, Cys 345 and Gly 344, within the enzyme's active site. brieflands.com Such detailed interaction models are invaluable for the rational design of more potent and selective enzyme inhibitors.
| Compound Series | Target Enzyme | Most Active Derivative | Binding Free Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
|---|---|---|---|---|---|
| 2-(4-Substituted-benzyl)isoindoline-1,3-dione | c-Src tyrosine kinase | Compound 7 | -10.19 | Cys 345, Gly 344 | 5 |
DNA Binding Interactions and Intercalation Studies
The interaction of small molecules with deoxyribonucleic acid (DNA) is another area of intense investigation, as compounds that can bind to or intercalate with DNA can interfere with replication and transcription processes, a mechanism often exploited in cancer therapy.
Following a thorough review of the scientific literature, no specific studies focused on the DNA binding interactions or intercalation properties of this compound were identified. Research on isoindoline-1,3-dione derivatives has explored a wide range of biological activities, but the specific investigation into the DNA binding capabilities of this particular compound has not been reported in the available sources. nih.govnih.govneliti.commdpi.com Therefore, data on its mode of DNA interaction, binding constants, or potential for intercalation between base pairs are not available at this time.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While the traditional synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione involves the condensation of phthalic anhydride (B1165640) with 4-methylbenzylamine, emerging trends point towards the development of more efficient, atom-economical, and environmentally benign synthetic routes. Future exploration is likely to focus on:
Catalytic C-H Activation: Rhodium-catalyzed reactions that enable the direct cyclization of benzoic acids with isocyanates represent a modern approach to forming the phthalimide (B116566) core. nih.gov Applying such methods could provide alternative pathways that avoid pre-functionalized starting materials.
Palladium-Catalyzed Carbonylative Cyclization: The use of palladium catalysts to achieve the cycloaminocarbonylation of ortho-haloarenes or ortho-halobenzoic acids with amines and a carbon monoxide source is another promising avenue. nih.gov These methods offer a different disconnection approach to the target molecule.
Novel Imidomethylation Reactions: The use of trichloroacetimidate intermediates, derived from N-hydroxymethyl-phthalimides, allows for C-C bond formation with various carbon nucleophiles under mild conditions. sciforum.net This could be adapted to build the benzyl (B1604629) moiety onto the phthalimide nitrogen through a different synthetic strategy.
Flow Chemistry and Microwave-Assisted Synthesis: To improve reaction efficiency, reduce reaction times, and enhance safety, researchers are likely to adapt existing synthetic methods to continuous flow reactors or microwave-assisted protocols. These technologies can offer better control over reaction parameters and facilitate scalability.
Advanced Spectroscopic and Structural Investigations
A complete understanding of a molecule's properties relies on a detailed characterization of its three-dimensional structure and electronic properties. While standard spectroscopic methods like NMR and IR are routine, future investigations will employ more advanced techniques:
Single-Crystal X-ray Diffraction: Obtaining a single-crystal structure of this compound would provide definitive data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like π-stacking. sigmaaldrich.com Such data is invaluable for computational modeling and understanding its material properties. Polymorphism studies, investigating how different crystal packing arrangements affect the material's properties, are also a key research direction. nih.gov
Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopy is becoming standard practice. nih.gov Future work will likely involve using DFT to predict and interpret vibrational (IR and Raman), electronic (UV-Vis), and NMR spectra with higher accuracy, providing deep insights into the molecule's electronic structure and behavior. mdpi.com
Solid-State NMR (ssNMR): For characterizing bulk material and crystalline forms, ssNMR can provide structural information that is complementary to X-ray diffraction, especially for polycrystalline or amorphous samples.
Integration of Machine Learning in Computational Design
The field of drug discovery and materials science is being revolutionized by artificial intelligence and machine learning (ML). nih.gov For this compound and its analogs, these computational tools offer exciting new possibilities:
Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms are increasingly used to build robust QSAR models that can predict the biological activity of new compounds based on their structural features. nih.govresearchgate.net Future research could involve developing QSAR models for specific therapeutic targets where the phthalimide scaffold is known to be active, allowing for the virtual screening and design of more potent derivatives of this compound.
De Novo Design: Generative ML models can design entirely new molecules with desired properties. By training these models on large datasets of known active compounds, researchers could generate novel isoindoline-1,3-dione derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.
Property Prediction: Machine learning tools can be trained to predict various physicochemical properties, such as solubility, melting point, and electronic properties, accelerating the materials development cycle. schrodinger.com This allows for rapid in silico screening of potential candidates before committing to laboratory synthesis.
Development of Advanced Functional Materials
The rigid, planar, and aromatic nature of the isoindoline-1,3-dione moiety makes it an attractive building block for advanced functional materials.
Organic Electronics: The delocalized π-system in phthalimides suggests potential applications in organic electronics. acgpubs.org Research could focus on incorporating the this compound unit into larger conjugated systems to create organic semiconductors, dielectrics, or materials for nonlinear optics (NLO). acgpubs.orgmdpi.com
Heat-Resistant Polymers: Phthalimide groups are known to enhance the thermal stability of polymers due to their rigid structure. asianpubs.org Future work could involve the synthesis of monomers derived from this compound and their subsequent polymerization to create high-performance polymers with high glass transition temperatures and excellent thermal resistance. asianpubs.org
Luminescent Materials: While simple phthalimides are not strongly luminescent, modification of the aromatic core or strategic aggregation could lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE), for use in sensors or organic light-emitting diodes (OLEDs).
Unexplored Reactivity Profiles
The reactivity of the phthalimide system is well-established in the context of the Gabriel synthesis, where the phthalimide anion acts as a nitrogen nucleophile. libretexts.orgmasterorganicchemistry.com However, other aspects of its reactivity remain less explored:
Reactions with Strong Nucleophiles: The carbonyl groups of the imide are electrophilic and can react with strong nucleophiles like Grignard reagents. mdpi.com Detailed investigation into these reactions could lead to novel ring-opened products or complex heterocyclic structures that are not accessible through traditional routes.
Electrochemical Behavior: The electrochemical reduction and oxidation of this compound could be explored. Understanding its redox properties is crucial for applications in organic electronics or as a mediator in electrochemical reactions.
Photochemical Reactions: The response of the molecule to UV light could uncover interesting photochemical reactions, such as cycloadditions or rearrangements, leading to novel molecular scaffolds.
Derivatization of the Benzyl Group: While the phthalimide core is the primary focus, the 4-methylbenzyl group also offers a site for chemical modification. For example, radical halogenation of the methyl group could provide a handle for further functionalization, allowing the attachment of other chemical moieties or polymerization from this site.
Q & A
Q. What are the primary synthetic routes for 2-(4-Methylbenzyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of phthalic anhydride with 4-methylbenzylamine. A common method involves refluxing phthalic anhydride with the amine in a polar solvent (e.g., acetic acid or DMF) under catalytic conditions. For example, derivatives of isoindoline-1,3-dione are synthesized with yields ranging from 26% to 92% by varying substituents on the amine or using catalysts like pyridine . Optimization may involve adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometry of reagents.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the structure, particularly the integration of aromatic protons and methyl groups. For example, methylbenzyl substituents show characteristic peaks at δ 2.3–2.5 ppm (CH3) and δ 4.5–4.8 ppm (benzyl-CH2) .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 65.8° between benzyl and isoindoline planes) and chair conformations in cyclohexane derivatives .
- HRMS/IR : Validates molecular weight and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzyl group influence biological activity?
Substituents like trifluoromethyl () or methoxy () enhance lipophilicity and metabolic stability, impacting bioactivity. For instance, the trifluoromethyl group increases electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibition). In contrast, bulky groups (e.g., 4-methylbenzyl) may hinder binding but improve selectivity . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by assays (e.g., IC50 measurements in enzyme inhibition).
Q. What strategies are effective in resolving diastereomers during asymmetric synthesis of chiral isoindoline-1,3-dione derivatives?
- Chiral auxiliaries : Use enantiopure amines (e.g., (1R,2R)-diamines) to induce stereochemistry during condensation .
- Chromatographic separation : Utilize HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer resolution.
- Crystallization-induced asymmetric transformation : Exploit differences in solubility between diastereomers, as seen in cyclohexane-based derivatives .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations can model transition states and activation energies. For example, the electron-withdrawing isoindoline-dione core polarizes the benzyl-CH2 group, making it susceptible to nucleophilic attack. Parameters like Fukui indices or molecular electrostatic potential maps guide predictions of reactive sites .
Data Contradictions and Validation
Q. Why do reported yields vary widely for similar synthetic routes (e.g., 26% vs. 92%)?
Discrepancies arise from differences in reaction conditions (e.g., solvent purity, catalyst loading) and workup procedures. For example, derivatives with electron-donating substituents (e.g., methoxy) often exhibit higher yields due to increased amine nucleophilicity . Validate protocols by reproducing reactions under controlled conditions (inert atmosphere, precise temperature control).
Q. How can conflicting bioactivity data (e.g., anti-inflammatory vs. anxiogenic effects) be reconciled for isoindoline-1,3-dione derivatives?
Context-dependent effects may arise from assay conditions (e.g., cell type, concentration) or off-target interactions. For instance, 2-fluoro-4-hydroxybenzyl derivatives show anti-inflammatory activity at low doses but neuroexcitatory effects at higher concentrations . Dose-response studies and target-specific assays (e.g., COX-2 inhibition vs. GABA receptor modulation) are critical for resolution.
Methodological Recommendations
- Synthetic protocols : Prefer anhydrous conditions and purified amines to minimize side reactions .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data with Cambridge Structural Database entries .
- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate findings across multiple models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
